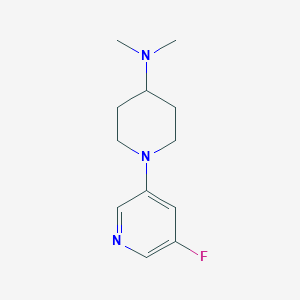

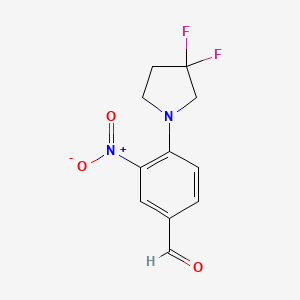

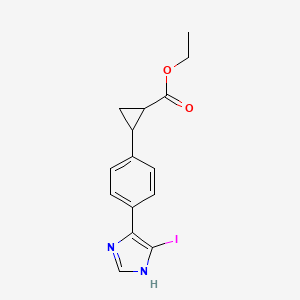

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Descripción general

Descripción

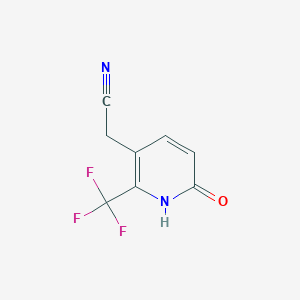

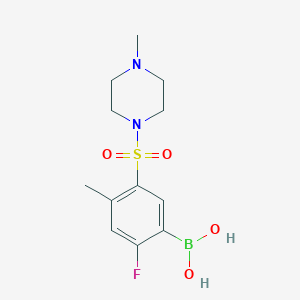

“(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1334173-43-1. It has a linear formula of C12H18BFN2O2. The compound is white to yellow solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 252.1 and is a white to yellow solid . The compound’s InChI Code is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a compound that has been explored in the context of synthetic chemistry and the development of new materials and drugs. Although the specific compound was not directly identified in the literature reviewed, the research on similar boronic acid derivatives provides insight into the potential applications and significance of such compounds in scientific research.

Boronic acids are known for their versatility in organic synthesis and material science due to their ability to form stable covalent bonds with various organic substrates. They are particularly notable for their use in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials (Qiu et al., 2009). This synthesis pathway highlights the importance of boronic acid derivatives in facilitating the production of biologically active compounds and enhancing the efficiency of chemical syntheses.

Environmental Impact and Degradation

Research on the environmental fate and degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, suggests that these compounds may undergo microbial degradation in the environment. This degradation process is crucial for understanding the environmental impact and persistence of such chemicals, which are used in various industrial and consumer products (Liu & Avendaño, 2013). Understanding the degradation pathways of boronic acid derivatives can inform environmental risk assessments and the development of strategies to mitigate their potential ecological impacts.

Biomedical Applications

The development of boronic acid-based drugs and biosensors represents a significant area of research. Boronic acids are incorporated into drug molecules to enhance their binding affinity to biological targets, improve their pharmacokinetic profiles, and increase their overall therapeutic efficacy. For example, boronic acid derivatives have been explored for their potential in treating various diseases, including cancer, through the inhibition of specific enzymes or biological pathways (Supuran, 2017). Additionally, electrochemical biosensors based on boronic acid derivatives have been developed for the selective detection of sugars, glycated hemoglobin, and fluoride ions, showcasing the broad applicability of these compounds in medical diagnostics and monitoring (Wang et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

This compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign , which may influence their bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through the Suzuki-Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .

Propiedades

IUPAC Name |

[2-fluoro-4-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O4S/c1-9-7-11(14)10(13(17)18)8-12(9)21(19,20)16-5-3-15(2)4-6-16/h7-8,17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHXOLRYURFVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.